molecular formula C19H20N4O4 B2523646 methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate CAS No. 2034369-20-3

methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate

Cat. No. B2523646
CAS RN: 2034369-20-3
M. Wt: 368.393
InChI Key: GVMULWWQUOFCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
The exact mass of the compound methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent one-pot processes where at least three substrates combine sequentially to synthesize products. These reactions offer high efficiency, atom economy, and selectivity. The compound could serve as a valuable building block in MCRs due to its polyheterocyclic structure . Researchers can explore its potential in designing novel compounds through MCRs.

Anticancer Properties

Similar compounds have been evaluated for cytotoxicity against cancer cell lines. For instance, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine were tested against A549, PC-3, and MCF-7 cell lines . Investigating the anticancer potential of our compound could be a promising avenue.

Mechanism of Action

Target of Action

The primary target of methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .

Mode of Action

Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate interacts with ATR kinase, inhibiting its function . This interaction disrupts the ATR kinase’s ability to respond to single-strand breaks in DNA, a process that is essential to the viability of replicating cells .

Biochemical Pathways

The inhibition of ATR kinase affects the DNA damage response pathway. This pathway is responsible for detecting and repairing damaged DNA in cells. By inhibiting ATR kinase, the compound disrupts this pathway, leading to an accumulation of DNA damage in the cells .

Pharmacokinetics

The compound’s molecular weight of 368393 suggests that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The result of the action of methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is the disruption of DNA repair mechanisms in cells. This leads to an accumulation of DNA damage, which can result in cell death . This makes the compound a potential candidate for cancer therapy, particularly in cancers where the ATR kinase is overactive or mutated .

properties

IUPAC Name

methyl 4-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-18(25)14-4-2-13(3-5-14)17(24)23-11-15-10-20-19(21-16(15)12-23)22-6-8-27-9-7-22/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMULWWQUOFCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.